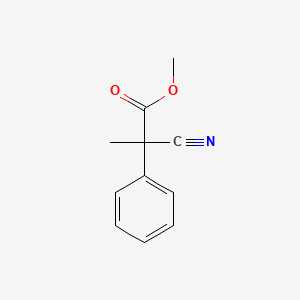

Methyl 2-cyano-2-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-cyano-2-phenylpropanoate” is a chemical compound with the molecular formula C11H11NO2 . It is a synthetic compound that holds immense potential in scientific research.

Synthesis Analysis

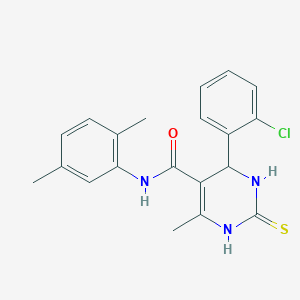

The synthesis of cyanoacetamides, a class of compounds to which “Methyl 2-cyano-2-phenylpropanoate” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-cyano-2-phenylpropanoate” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 189.210 Da .Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“Methyl 2-cyano-2-phenylpropanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 331.0±22.0 °C at 760 mmHg, and a flash point of 156.1±9.1 °C .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

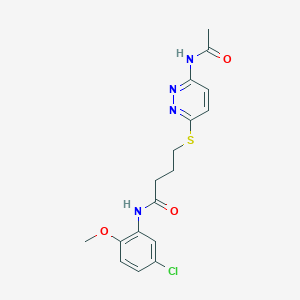

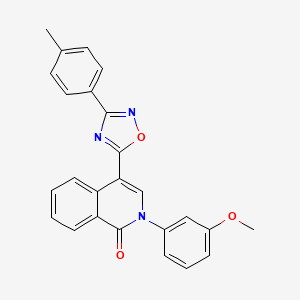

Methyl 2-cyano-2-phenylpropanoate serves as a valuable precursor for heterocyclic compounds. Its carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to the formation of various organic heterocycles. Researchers have utilized this compound extensively in the synthesis of novel heterocyclic moieties .

Chemotherapeutic Agents

The active hydrogen on the C-2 position of cyanoacetamide derivatives allows them to participate in condensation and substitution reactions. Scientists have explored the potential of N-aryl and/or heteryl cyanoacetamides in building better chemotherapeutic agents. These compounds exhibit diverse biological activities, making them attractive candidates for drug development .

Cyanoacetylation of Amines

Methyl 2-cyano-2-phenylpropanoate can be used to synthesize N-cyanoacetamides through various methods. For instance:

Biotransformation and Hydrogenation

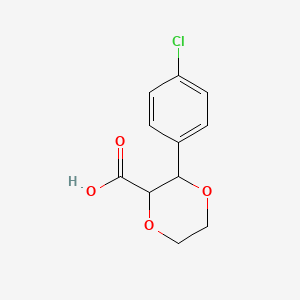

Researchers have investigated the use of methyl 2-cyano-2-phenylpropanoate in biotransformation processes. For example, it can undergo chemo- and stereoselective hydrogenation of C-C double bonds, yielding optically active products .

Cinnamamide Synthesis

Methyl 2-cyano-2-phenylpropanoate plays a role in the synthesis of cinnamamides. Novozym® 435, an enzyme, catalyzes the conversion of hydroxycinnamates and phenylethylamines into coumaroyltyramine derivatives using this compound as a starting material .

Building Pyrano[2,3-c]pyridine Derivatives

The compound can be involved in the synthesis of pyrano[2,3-c]pyridine derivatives. For instance, 5-hydroxymethyl-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine reacts with aromatic amines to form N-arylimino-pyrano[2,3-c]pyridine derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-cyano-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFPWLHRPZDLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-2-phenylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)